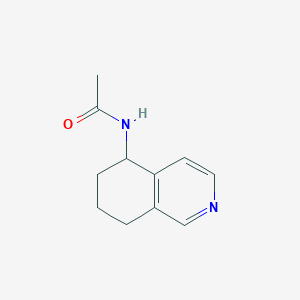
N-(5,6,7,8-tetrahydroisoquinolin-5-yl)acetamide
Cat. No. B8755186
M. Wt: 190.24 g/mol
InChI Key: SCXFURJZQIEWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452994B2
Procedure details


Reaction of N-(isoquinol-5-yl)acetamide (171 mg, 0.918 mmol) using the general procedure for small scale hydrogenations (workup with NaOH in place of saturated NaHCO3) provided N-(5,6,7,8-tetrahydroisoquinolin-5-yl)acetamide (79 mg, 45%): 1H NMR δ 1.60-1.70 (m, 1H), 1.70-1.09 (m, 2H), 1.98 (s, 3H), 1.98-2.08 (m, 1H), 2.65-2.68 (m, 2H), 5.03-5.1 1 (m, 1H), 6.63 (br d, 1H), 7.08 (d, 1H, J=5 Hz), 8.17 (s, 1H), 8.20 (d, 1H, J=5 Hz); 13C NMR δ 20.7, 23.7, 26.4, 30.1, 47.1, 122.9, 133.3, 146.3, 147.5, 150.7, 170.1; MS m/z: 191 (M+H+). N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide also was isolated (35 mg, 20%).


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[C:6]([NH:11][C:12](=[O:14])[CH3:13])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[OH-].[Na+]>>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([NH:11][C:12](=[O:14])[CH3:13])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
171 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=C(C=CC=C12)NC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=NC=CC=2C(CCCC12)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 79 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
